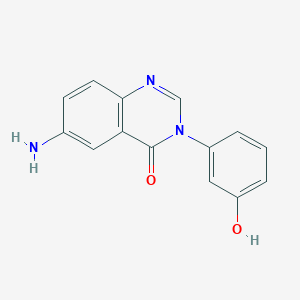

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 3-hydroxybenzaldehyde and 2-aminobenzamide under acidic or basic conditions to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

1. Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Recent studies have highlighted the effectiveness of quinazolinone derivatives, including 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one, against MRSA. In silico screening of a large compound library identified this compound as a lead candidate with potent antibacterial properties. It demonstrated a minimal inhibitory concentration (MIC) of 2 μg/mL against Staphylococcus aureus, showcasing its potential as a new antibiotic with a novel mechanism of action .

2. Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of various quinazolinones has revealed that modifications to the chemical structure can enhance antibacterial efficacy. For example, specific substitutions on the quinazolinone core have been shown to improve binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis . This approach is vital for developing new antibiotics that can combat resistant bacterial strains.

Anticancer Applications

1. Induction of Apoptosis in Cancer Cells

this compound has been studied for its cytotoxic effects on various cancer cell lines, particularly breast cancer cells like MCF-7 and MDA-MB-231. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by significant morphological changes and activation of caspases . The IC50 values for these effects were recorded at approximately 3.27 μg/mL, indicating substantial potency.

2. Mechanistic Insights into Cancer Cell Death

Further investigations revealed that the compound triggers the release of cytochrome c from mitochondria, leading to the activation of caspases involved in apoptosis . These findings suggest that quinazolinone derivatives could serve as effective chemotherapeutic agents by selectively inducing cancer cell death while sparing normal cells.

Biochemical Pathway Inhibition

1. Phosphoinositide 3-Kinase Inhibition

Another promising application of this compound is its role as an inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kδ. This pathway is crucial in regulating various cellular processes including growth, proliferation, and survival . The inhibition of PI3K signaling could provide therapeutic benefits in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Summary Table of Applications

| Application Type | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Antibacterial | MRSA infections | Inhibition of bacterial growth through PBP binding |

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases and mitochondrial dysfunction |

| Biochemical Pathway Inhibition | Treatment of inflammatory diseases | Inhibition of PI3K signaling |

Wirkmechanismus

The mechanism of action of 6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolin-4(3H)-one: The parent compound with similar structural features.

3-Hydroxyquinazolin-4(3H)-one: A derivative with a hydroxyl group at the 3-position.

6-Aminoquinazolin-4(3H)-one: A derivative with an amino group at the 6-position.

Uniqueness

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in various chemical reactions and interactions. This dual functionality enhances its potential for diverse applications in scientific research and industry.

Biologische Aktivität

6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant effects, supported by recent research findings.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been studied for their potential as anticancer agents. Various studies have demonstrated significant cytotoxic effects against different cancer cell lines.

Key Findings:

- Cytotoxicity : Research indicates that derivatives of quinazolinones exhibit potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. For instance, compound A3 showed IC50 values of 10 µM, 10 µM, and 12 µM against PC3, MCF-7, and HT-29 cells respectively .

- Mechanism of Action : Some studies suggest that these compounds may act as inhibitors of multiple tyrosine kinases such as CDK2, HER2, and EGFR. For example, compounds 2i and 3i exhibited strong inhibitory activity against CDK2 with IC50 values of approximately 0.173 µM .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been extensively investigated. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Broad Spectrum Activity : Studies have shown that certain quinazolinone derivatives possess broad-spectrum antibacterial effects. For instance, some derivatives demonstrated higher efficacy against Gram-negative bacteria compared to Gram-positive strains .

- In Vivo Efficacy : In a mouse peritonitis model using MRSA, selected quinazolinones showed promising results in terms of survival rates when administered at specific dosages .

Table 2: Antibacterial Activity of Selected Quinazolinones

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | <1 |

| Compound B | E. coli | <5 |

| Compound C | S. aureus | <2 |

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives. The presence of hydroxyl groups in specific positions on the phenyl ring significantly enhances their antioxidant activity.

Key Findings:

- Structure–Activity Relationship : The introduction of hydroxyl groups in ortho or para positions on the phenyl ring is crucial for enhancing antioxidant activity. Compounds with two hydroxyl groups exhibited improved metal-chelating properties and antioxidant capabilities .

Table 3: Antioxidant Activity Evaluation

| Compound | Assay Method | Result |

|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | CUPRAC | High Activity |

| Other Derivatives | DPPH | Moderate Activity |

Eigenschaften

IUPAC Name |

6-amino-3-(3-hydroxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-9-4-5-13-12(6-9)14(19)17(8-16-13)10-2-1-3-11(18)7-10/h1-8,18H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWCOFWWHLTSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NC3=C(C2=O)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.